

## Physical and chemical properties of 1-phenyl-3,4-dihydroisoquinoline

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Compound of Interest

Compound Name: 1-Phenyl-3,4-dihydroisoquinoline

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An In-depth Technical Guide to the Physical and Chemical Properties of **1-Phenyl-3,4-dihydroisoquinoline** 

### **Abstract**

**1-Phenyl-3,4-dihydroisoquinoline** is a heterocyclic aromatic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as tubulin polymerization inhibitors, anti-inflammatory agents, and analgesics. This guide provides a comprehensive overview of the physical and chemical properties of **1-phenyl-3,4-dihydroisoquinoline**, detailed experimental protocols for its synthesis and key reactions, and a summary of its pharmacological relevance.

## **Physical Properties**

The physical characteristics of **1-phenyl-3,4-dihydroisoquinoline** are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes. The compound is typically a solid at room temperature and has limited solubility in water but is soluble in organic solvents like chloroform and DMSO.[1][2]



Property	Value	Reference
Molecular Formula	C15H13N	[1][3]
Molecular Weight	207.27 g/mol	[1][3]
CAS Number	52250-50-7	[1][3]
Melting Point	174 °C	[1]
Boiling Point	326.5 °C at 760 mmHg	[1][2][3]
Density	1.07 g/cm <sup>3</sup>	[1][3]
Solubility	Chloroform (Slightly), DMSO (Slightly)	[1][2]
рКа	5.29 ± 0.20 (Predicted)	[1]
LogP	2.51570	[1][3]
Flash Point	143.4 °C	[1][3]
Refractive Index	1.611	[1][3]
Vapor Pressure	0.000408 mmHg at 25°C	[1]
PSA (Polar Surface Area)	12.36 Ų	[1][3]

# **Chemical Properties**Spectroscopic Data

The structural elucidation of **1-phenyl-3,4-dihydroisoquinoline** is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

- ¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-dihydroisoquinolines can sometimes be anomalous, with significant line broadening observed for the protons at the C-1 and C-3 positions in certain solvents like CDCl<sub>3</sub>.[4]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. For a derivative, 3-isopropyl-**1-phenyl-3,4-dihydroisoquinoline**,



characteristic peaks are observed at 167.28 (C=N), and a series of peaks in the aromatic region (126-139 ppm).[5]

- Infrared (IR) Spectroscopy: The IR spectrum of aromatic compounds typically shows C-H stretching vibrations in the region of 3100-3000 cm<sup>-1</sup> and C=C stretching vibrations within the aromatic ring at 1600-1585 cm<sup>-1</sup> and 1500-1400 cm<sup>-1</sup>.[6] The C=N stretching of the dihydroisoquinoline core is also a characteristic absorption.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, confirming its elemental composition.[5]

## **Reactivity and Key Reactions**

**1-phenyl-3,4-dihydroisoquinoline** undergoes several important reactions, primarily involving the imine functionality and the dihydroisoquinoline ring system.

- Reduction: The imine bond can be readily reduced to form the corresponding 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[7][8] This is a key step in the synthesis of many pharmacologically active tetrahydroisoquinoline derivatives. Common reducing agents include sodium borohydride (NaBH<sub>4</sub>), lithium aluminum hydride (LiAlH<sub>4</sub>), and catalytic hydrogenation.[7][8][9]
- Reactions with Nucleophiles: N-quaternary 1-phenyl-3,4-dihydroisoquinolinium compounds react with various nucleophiles. For instance, reaction with methanolate can form carbinolamine ethers, and reaction with cyanide can yield pseudocyanides.[10][11]
- Cyclization Reactions: The synthesis of 1-phenyl-3,4-dihydroisoquinoline itself is a cyclization reaction, most commonly the Bischler-Napieralski reaction.[9][12][13]

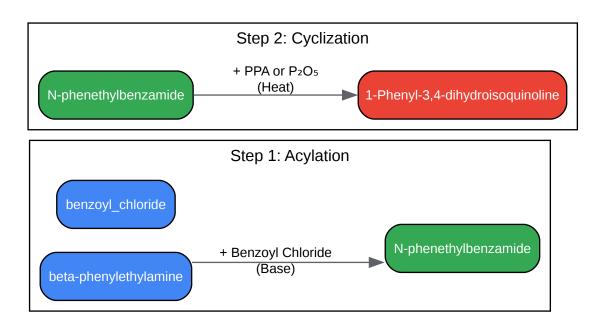
# Experimental Protocols Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines.[9][12][13] The process involves the acid-catalyzed cyclization of a  $\beta$ -phenylethylamide.

Methodology:



- Acylation: β-phenylethylamine is acylated with benzoyl chloride in the presence of a base to form N-phenethylbenzamide.[7]
- Cyclization: The resulting N-phenethylbenzamide is then treated with a dehydrating agent, such as polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅), and heated to induce cyclization, yielding 1-phenyl-3,4-dihydroisoquinoline.[7][12] The reaction temperature can range from 50 to 250 °C.[7]



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Bischler-Napieralski Synthesis Workflow

## Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

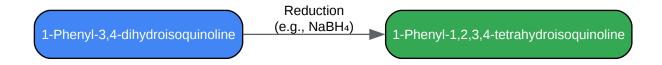
The reduction of the imine functionality is a common transformation for this class of compounds.

#### Methodology:

- 12.5 g of 1-phenyl-3,4-dihydroisoquinoline is dissolved in a suitable solvent in a single-necked flask.[7]
- A reducing agent, such as 5.0 g of sodium borohydride (NaBH<sub>4</sub>), is added in portions at 0 °C.
   [7]



- The reaction is stirred for 16 hours at 0 °C.[7]
- 10 ml of concentrated hydrochloric acid is added, and the mixture is stirred for 1 hour at 78
   °C.[7]
- The mixture is concentrated, dissolved in 150 ml of water, and extracted with ethyl acetate. [7]
- The organic layer is dried and concentrated to yield 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
   [7]



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#### Reduction of 1-Phenyl-3,4-dihydroisoquinoline

## **Spectroscopic Analysis Protocols**

General Protocol for <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- The spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

General Protocol for Infrared (IR) Spectroscopy:

- A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet.
- Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)
  accessory.
- The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>.



General Protocol for Mass Spectrometry (MS):

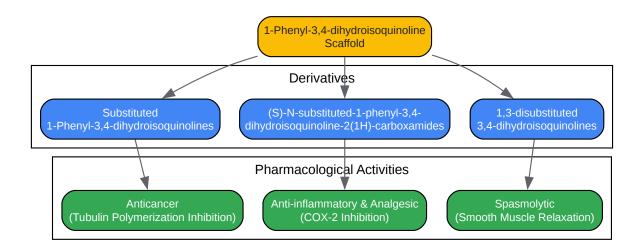
- The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Electron ionization (EI) or electrospray ionization (ESI) can be used.
- The mass-to-charge ratio (m/z) of the resulting ions is measured.

## **Pharmacological Relevance**

Derivatives of **1-phenyl-3,4-dihydroisoquinoline** and its reduced form, **1-phenyl-1,2,3,4-tetrahydroisoquinoline**, have shown a range of biological activities, making them attractive scaffolds for drug development.

- Anticancer Activity: Certain 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potential tubulin polymerization inhibitors, which is a mechanism of action for some anticancer drugs.[14]
- Anti-inflammatory and Analgesic Activities: (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects, with some compounds showing potent activity.[15] These compounds have been shown to be moderate inhibitors of the COX-2 isozyme.[15]
- Spasmolytic Activity: Novel 1,3-disubstituted 3,4-dihydroisoquinolines have been synthesized and evaluated for their spasmolytic activities, showing potential as smooth muscle relaxants.
   [5]





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#### Pharmacological Potential of Derivatives

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